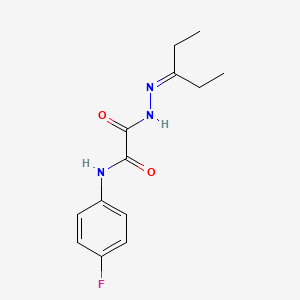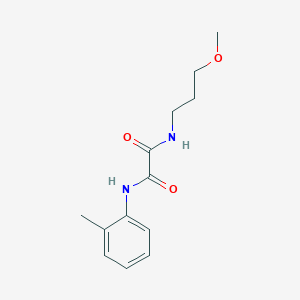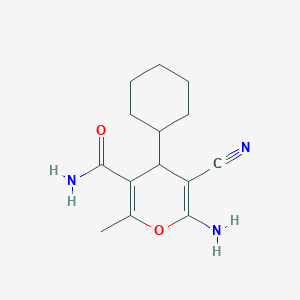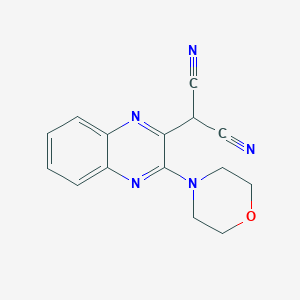
1-Benzylsulfonyl-3-prop-2-enoxypropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzylsulfonyl-3-prop-2-enoxypropan-2-ol is an organic compound with a unique structure that includes a benzylsulfonyl group, an allyloxy group, and a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzylsulfonyl-3-prop-2-enoxypropan-2-ol typically involves the reaction of benzylsulfonyl chloride with an appropriate allyloxypropanol derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Benzylsulfonyl-3-prop-2-enoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The allyloxy group can be reduced to form the corresponding alcohol.
Substitution: The benzylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzylsulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Benzylsulfonyl-3-prop-2-enoxypropan-2-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential biological activities and can be used in the development of pharmaceuticals.
Medicine: It can be explored for its potential therapeutic properties.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Benzylsulfonyl-3-prop-2-enoxypropan-2-ol involves its interaction with specific molecular targets. The benzylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The allyloxy group can undergo various transformations, contributing to the compound’s reactivity. The propanol backbone provides stability and solubility to the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzylsulfonyl-3-isopropoxy-2-propanol: Similar structure but with an isopropoxy group instead of an allyloxy group.
3-Benzyloxy-1-propanol: Similar backbone but with a benzyloxy group instead of a benzylsulfonyl group.
Eigenschaften
IUPAC Name |
1-benzylsulfonyl-3-prop-2-enoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4S/c1-2-8-17-9-13(14)11-18(15,16)10-12-6-4-3-5-7-12/h2-7,13-14H,1,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJKOEAIUHJYOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(CS(=O)(=O)CC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-[3-[[(2-Phenyl-1,3-thiazol-5-yl)methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone](/img/structure/B4951744.png)
![N-[2-(3-chlorophenyl)ethyl]-1-(3,4-dimethoxyphenyl)-2-propanamine](/img/structure/B4951746.png)
![5-({1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4951756.png)

![tert-butyl 4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4951764.png)
![N-[3-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-chlorobenzamide](/img/structure/B4951766.png)
![N-(4-methoxyphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B4951768.png)
![4-{2-[4-(2,4-dinitrophenyl)-1-piperazinyl]ethoxy}-1,2,5-oxadiazol-3-amine](/img/structure/B4951774.png)
![3,5-dichloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B4951779.png)

![3-[2-(heptyloxy)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4951792.png)

![N-methyl-N-(2-methylpropyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4951823.png)

